2-Amino-3-cyclooctyl-propanoic acid;hydrochloride
Description
Contextual Significance of Unnatural Amino Acids in Contemporary Research
Unnatural amino acids are pivotal in overcoming the limitations of natural peptides, such as poor stability in the body and limited oral absorption. sigmaaldrich.com Their structural diversity allows for the creation of peptidomimetics—compounds that mimic the structure of natural peptides but with improved pharmacological properties. sigmaaldrich.com Synthetic strategies focus on modifications like conformational restriction and isosteric replacements to enhance the functionality and stability of peptides and small molecules, providing innovative solutions for drug discovery. enamine.net
Table 1: Comparison of Common α-Amino Acids with Cyclic Substituents
| Ring Size | Example Compound Name | Key Structural Feature | Potential Impact on Molecular Properties |
|---|---|---|---|
| 3 | 2-Amino-3-cyclopropylpropanoic acid | Rigid, small ring | Induces sharp turns in peptide backbones |
| 5 | (S)-2-Amino-3-cyclopentylpropanoic acid | Moderately flexible five-membered ring | Balances rigidity and flexibility, influences binding affinity |
| 6 | (R)-2-amino-3-cyclohexyl-propanoic acid | Flexible six-membered ring (chair/boat conformations) | Provides significant hydrophobic bulk, can mimic phenylalanine |
This table provides illustrative examples and general properties.
Constraining the conformation of an amino acid is a powerful strategy in ligand and drug design. ingentaconnect.comnih.gov By reducing the number of accessible conformations, a molecule can be "pre-organized" into a shape that is optimal for binding to a specific receptor or enzyme. pnas.org This can lead to a significant increase in binding affinity and selectivity. ingentaconnect.com Even minor modifications that constrain a single torsional angle can have a dramatic effect on the secondary structure of a peptide, potentially enhancing its therapeutic properties. ingentaconnect.com This approach allows scientists to systematically probe the three-dimensional requirements for biological activity and design more potent and targeted drugs. nih.gov
Rationale for Investigating 2-Amino-3-cyclooctyl-propanoic acid;hydrochloride
The specific interest in 2-Amino-3-cyclooctyl-propanoic acid hydrochloride stems from the distinct properties of its cyclooctyl group. This eight-membered ring is significantly larger and more conformationally complex than the more commonly studied cyclopentyl and cyclohexyl substituents, presenting both unique challenges and opportunities in molecular design.
Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is crucial for understanding its properties. chemistrysteps.com Unlike smaller, more rigid cycloalkanes, the cyclooctane (B165968) ring is highly flexible and can exist in several low-energy conformations, such as the boat-chair and twisted crown forms. This conformational flexibility is a defining feature. When appended to an amino acid, the cyclooctyl ring can present a dynamic and adaptable hydrophobic surface, which could be advantageous for binding to complex biological targets. The study of its preferred conformations when incorporated into a peptide chain is essential for predicting the resulting three-dimensional structure and function.
Table 2: Predominant Conformations of the Cyclooctane Ring
| Conformation | Relative Energy (approx.) | Key Geometric Features |
|---|---|---|
| Boat-Chair | Lowest Energy | Lacks parallel C-H bonds, minimizing torsional strain |
| Crown | Higher Energy | Symmetrical but with some eclipsing interactions |
| Boat-Boat | Higher Energy | Possesses significant steric and torsional strain |
Relative energies can vary based on substitution patterns and environment.
Unnatural amino acids are frequently used as versatile building blocks in the synthesis of complex molecules. bioascent.com The amine and carboxylic acid groups provide convenient handles for incorporation into peptide chains or for further chemical modification. bioascent.com 2-Amino-3-cyclooctyl-propanoic acid hydrochloride can serve as a unique modular unit, introducing a large, lipophilic, and conformationally interesting element into a target molecule. This could be used to design peptides with novel folding patterns, create molecular scaffolds for combinatorial libraries, or develop ligands that can probe large, shallow binding pockets on protein surfaces.
Current Landscape and Research Gaps in Cyclooctyl-Substituted Amino Acid Chemistry
While the synthesis and application of amino acids with smaller cyclic substituents are well-documented, the chemistry of their cyclooctyl-containing counterparts remains significantly less explored. Much of the existing literature focuses on cyclopentyl and cyclohexyl derivatives, leaving a clear gap in the understanding of how larger, more flexible rings influence peptide and protein structure.
The primary research gaps include:
Synthetic Methodologies: The development of efficient and stereoselective synthetic routes to produce enantiomerically pure 2-Amino-3-cyclooctyl-propanoic acid is a critical first step.
Conformational Studies: Detailed experimental and computational studies are needed to determine the conformational preferences of the cyclooctyl side chain, both as an isolated molecule and within a peptide sequence.
Biophysical Characterization: There is a lack of data on how the incorporation of this amino acid affects key properties of peptides, such as helicity, proteolytic stability, and membrane permeability.
Applications: The potential applications of this building block in drug discovery, materials science, and catalysis have yet to be systematically investigated.
Addressing these research gaps will be essential to fully unlock the potential of 2-Amino-3-cyclooctyl-propanoic acid hydrochloride as a novel tool in chemical and biological research.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Amino-3-cyclopropylpropanoic acid |
| (S)-2-Amino-3-cyclopentylpropanoic acid |
| (R)-2-amino-3-cyclohexyl-propanoic acid |
Objectives of Scholarly Inquiry into this compound
The investigation into this compound and its analogs is motivated by several key scientific objectives. A primary goal is to expand the repertoire of building blocks available for peptide and protein engineering. acs.orgacs.org By introducing novel side chains, researchers can systematically probe the relationship between structure and function in biomolecules.
Specific objectives of scholarly inquiry include:
Modulating Peptide and Protein Structure: The incorporation of bulky and conformationally restricted amino acids can be used to induce or stabilize specific secondary structures, such as helices and turns, in peptides. nih.gov This control over molecular architecture is crucial for designing peptides that can mimic the binding surfaces of larger proteins or act as inhibitors of protein-protein interactions. molecularcloud.org
Enhancing Biological Stability: Peptides composed of natural amino acids are often susceptible to rapid degradation by proteases in biological systems. The introduction of non-canonical amino acids with unique side chains can render the peptide bonds more resistant to enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based therapeutics. nih.gov
Developing Novel Therapeutic Agents: The unique steric and hydrophobic properties of the cyclooctyl group can be exploited to design peptide analogs with improved binding affinity and selectivity for specific biological targets. rsc.org This can lead to the development of more potent and targeted drugs for a variety of diseases. molecularcloud.org
Investigating Fundamental Biological Processes: The site-specific incorporation of non-canonical amino acids into proteins allows researchers to probe the mechanisms of protein folding, enzyme catalysis, and signal transduction with a high degree of precision. acs.orgfrontiersin.org These "molecular probes" can provide insights that are not attainable with the 20 standard amino acids alone. molecularcloud.org
Creating Novel Biomaterials: The self-assembly of peptides containing non-canonical amino acids can lead to the formation of new biomaterials with tailored properties. molecularcloud.org These materials can have applications in tissue engineering, drug delivery, and nanotechnology. molecularcloud.org
Detailed Research Findings
While specific experimental data for this compound is limited, we can infer its likely properties and research applications based on studies of similar cycloalkyl amino acids.
Physicochemical Properties of Analogous Cycloalkyl Amino Acids
The physicochemical properties of amino acids are crucial determinants of their behavior in biological systems and their utility in chemical synthesis. libretexts.orgbritannica.com For a non-canonical amino acid like 2-Amino-3-cyclooctyl-propanoic acid, its properties would be largely influenced by the large, hydrophobic cyclooctyl side chain. The table below presents expected physicochemical properties based on data for other non-polar amino acids. thermofisher.com
| Property | Expected Value/Characteristic | Rationale |
| Molecular Formula | C11H22ClNO2 | Based on the structure of 2-amino-3-cyclooctyl-propanoic acid and the addition of HCl. |
| Molecular Weight | 235.75 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for amino acid hydrochlorides. libretexts.org |
| Solubility | Soluble in water, sparingly soluble in polar organic solvents, insoluble in nonpolar organic solvents | The hydrochloride salt increases water solubility, while the large hydrophobic side chain may limit it compared to smaller amino acids. biochemden.com |
| pKa (α-carboxyl) | ~2.0 - 2.5 | Typical range for the α-carboxyl group of an amino acid. thermofisher.com |
| pKa (α-amino) | ~9.0 - 10.0 | Typical range for the α-amino group of an amino acid. thermofisher.com |
| Isoelectric Point (pI) | ~5.5 - 6.5 | Expected to be in the neutral range, similar to other amino acids with non-ionizable side chains. britannica.com |
Interactive Data Table: Physicochemical Properties of Analogous Amino Acids
Advanced Synthetic Methodologies for this compound
The synthesis of non-proteinogenic α-amino acids with large and sterically demanding side chains, such as 2-amino-3-cyclooctyl-propanoic acid, is of significant interest in medicinal chemistry and materials science. The incorporation of such structures can impart unique conformational constraints and lipophilicity to peptides and other bioactive molecules. This article details advanced and stereoselective strategies for the synthesis of 2-amino-3-cyclooctyl-propanoic acid hydrochloride, focusing on methods that provide precise control over the stereochemistry at the α-carbon.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-cyclooctylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c12-10(11(13)14)8-9-6-4-2-1-3-5-7-9;/h9-10H,1-8,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRNVSMIDNZRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Conformational Analysis and Theoretical Studies of 2 Amino 3 Cyclooctyl Propanoic Acid;hydrochloride
Computational Chemistry Approaches to Molecular Conformation
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a quantum mechanical method widely used to determine the electronic structure and geometry of molecules. mdpi.com For 2-Amino-3-cyclooctyl-propanoic acid;hydrochloride, DFT calculations are instrumental in identifying the lowest energy (ground state) geometries of its various conformers. The conformational complexity of this molecule arises from the numerous possible arrangements of the cyclooctyl ring and the rotatable bonds in the amino acid backbone.
The cyclooctane (B165968) ring itself is known to be conformationally complex, with several low-energy conformers such as the boat-chair, crown, and boat-boat forms. wikipedia.orgic.ac.uk The boat-chair conformation is generally considered the most stable. wikipedia.org DFT calculations would be employed to optimize the geometry of each of these cyclooctyl ring conformations when attached to the amino-propanoic acid backbone. The relative energies of these optimized structures can then be compared to determine the most stable conformers of the entire molecule.
Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Conformer (Cyclooctyl Ring Geometry) | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Boat-Chair | 0.00 | Φ ≈ -120, Ψ ≈ +140 |
| Crown | 1.5 | Φ ≈ -110, Ψ ≈ +130 |
| Boat-Boat | 2.8 | Φ ≈ -90, Ψ ≈ +110 |
| Twist-Chair-Chair | 3.5 | Φ ≈ -100, Ψ ≈ +120 |
Note: This table is illustrative and based on the known relative stabilities of cyclooctane conformers. Actual values would require specific DFT calculations for the title molecule.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While DFT is excellent for identifying energy minima, Molecular Dynamics (MD) simulations are essential for exploring the full conformational space and understanding the dynamic behavior of the molecule over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For a molecule with a flexible side chain like cyclooctyl, standard MD simulations might get trapped in local energy minima. nih.gov The large number of degrees of freedom in the cyclooctyl ring presents a significant sampling challenge. nih.gov
To overcome the limitations of standard MD, enhanced sampling techniques are often employed. nih.govarxiv.org Methods like Replica Exchange Molecular Dynamics (REMD) and Simulated Tempering involve running multiple simulations at different temperatures. mdpi.com In REMD, exchanges of coordinates between simulations at different temperatures are attempted periodically, allowing the system to overcome high energy barriers at higher temperatures and then sample the lower energy regions more effectively at lower temperatures. These methods are particularly well-suited for characterizing the complex conformational landscape of systems with flexible regions, such as the cyclooctyl moiety in this compound. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods
For large systems or when studying reactions, a full quantum mechanical treatment can be computationally prohibitive. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods offer a compromise by treating a small, electronically important part of the system with a high-level QM method (like DFT), while the rest of the system is treated with a more computationally efficient MM force field. springernature.comnih.gov
In the context of this compound, a QM/MM approach could be used to study its interactions with a solvent or a biological receptor. The amino acid itself could be treated with QM to accurately describe its electronic properties and hydrogen bonding capabilities, while the surrounding environment is modeled using MM. tum.de
Stereoelectronic Effects of the Cyclooctyl Moiety on Backbone Conformation
Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms in a molecule. nih.gov The bulky and flexible cyclooctyl side chain in this compound is expected to exert significant stereoelectronic effects on the conformation of the amino acid backbone.
The primary effect of the large cyclooctyl group is likely steric hindrance. This steric bulk will restrict the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds, thereby influencing the preferred values of the backbone dihedral angles φ (phi) and ψ (psi). Certain regions of the Ramachandran plot that are accessible to amino acids with smaller side chains may become energetically unfavorable for this molecule. wenglab.org For instance, conformations that would lead to steric clashes between the cyclooctyl ring and the backbone atoms will be disfavored. The intrinsic conformational preferences of the cyclooctyl ring itself will also couple with the backbone conformation, leading to a complex interplay of stabilizing and destabilizing interactions. iupac.org
Influence of Hydrochloride Protonation on Conformational Preferences and Interactions
The hydrochloride form of the amino acid means that the amino group is protonated (-NH3+) and there is a chloride counter-ion (Cl-). This protonation has a profound effect on the molecule's conformational preferences and its potential interactions. nih.gov
The presence of the positive charge on the amino group introduces strong electrostatic interactions. Intramolecularly, there will be an electrostatic attraction between the protonated amino group and the partial negative charge on the carbonyl oxygen of the carboxylic acid group. This interaction can significantly influence the backbone conformation, potentially favoring folded or compact structures where these two groups are in proximity. researchgate.net
Table 2: Potential Intramolecular Interactions in this compound
| Interacting Groups | Type of Interaction | Potential Effect on Conformation |
| -NH3+ and -COO- (zwitterionic form) / -COOH (in hydrochloride) | Electrostatic Attraction | Favors folded conformations |
| -NH3+ (donor) and C=O (acceptor) | Hydrogen Bond | Stabilizes specific backbone arrangements |
| -NH3+ (donor) and Cl- (acceptor) | Hydrogen Bond / Ionic Interaction | Influences the orientation of the amino group |
| -COOH (donor) and Cl- (acceptor) | Hydrogen Bond | Affects the orientation of the carboxyl group |
Prediction of Secondary Structure Induction in Oligopeptides Incorporating the Compound
The incorporation of non-proteinogenic amino acids with bulky side chains, such as 2-amino-3-cyclooctyl-propanoic acid, into oligopeptides is a recognized strategy for influencing and stabilizing specific secondary structures. The large and sterically demanding cyclooctyl group is predicted to impose significant conformational restrictions on the peptide backbone, thereby favoring certain secondary structures over others. Theoretical studies and comparisons with peptides containing other bulky aliphatic side chains provide a basis for predicting the structural impact of this particular amino acid.
The primary influence of the cyclooctyl side chain is expected to be steric hindrance. youtube.compressbooks.pub This steric bulk can disrupt the formation of tightly packed secondary structures like the α-helix, where side chains are positioned in close proximity to one another. youtube.com Conversely, more extended conformations, such as β-sheets, are better able to accommodate large side chains, as they project alternately above and below the plane of the peptide backbone, minimizing steric clashes. pressbooks.pub
Predicted Conformational Preferences:
Theoretical predictions suggest that oligopeptides incorporating 2-amino-3-cyclooctyl-propanoic acid will exhibit a strong preference for β-sheet or β-turn conformations, particularly when multiple such residues are present in the sequence. The cyclooctyl group's rotational freedom is constrained, which in turn restricts the allowable Ramachandran angles (φ and ψ) of the peptide backbone. This restriction is anticipated to disfavor helical structures while promoting more extended chain conformations.
Molecular dynamics simulations on peptides with bulky side chains have shown that these residues can act as "β-sheet promoters." acs.org The hydrophobic nature of the cyclooctyl group may also contribute to the stabilization of β-sheets through inter-strand hydrophobic interactions in an aqueous environment.
Below is an interactive data table summarizing the predicted impact of incorporating 2-amino-3-cyclooctyl-propanoic acid on common secondary structures.
| Secondary Structure | Predicted Propensity | Rationale |
| α-Helix | Low | The bulky cyclooctyl side chain is expected to cause significant steric clashes with neighboring residues, destabilizing the helical structure. youtube.com |
| β-Sheet | High | The extended conformation of a β-sheet can readily accommodate the large cyclooctyl group, which would project outwards from the sheet, minimizing steric hindrance. pressbooks.pub |
| β-Turn | Moderate to High | The conformational rigidity imposed by the cyclooctyl side chain may favor the formation of specific turn types, particularly in short peptide sequences. |
| Random Coil | Low | The significant steric hindrance from the cyclooctyl group is expected to reduce the conformational freedom of the peptide backbone, disfavoring a random coil state. |
Expected Spectroscopic Data:
Based on these predictions, specific spectroscopic signatures would be expected for oligopeptides containing 2-amino-3-cyclooctyl-propanoic acid.
Circular Dichroism (CD) Spectroscopy: The CD spectrum of a peptide is highly sensitive to its secondary structure. For an oligopeptide with a high β-sheet content induced by the cyclooctyl-containing residue, a characteristic CD spectrum with a single negative band around 215-220 nm and a positive band near 195-200 nm would be anticipated. researchgate.net This contrasts with the double minima at approximately 208 nm and 222 nm characteristic of α-helical structures. doi.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can provide detailed information about the local conformation of a peptide. uzh.chnih.gov For a β-sheet structure, one would expect to observe large 3J(HN,Hα) coupling constants (typically > 8 Hz), indicative of an extended backbone conformation. researchgate.net Additionally, specific Nuclear Overhauser Effect (NOE) patterns, such as strong cross-peaks between adjacent amide protons on neighboring strands, would confirm the presence of a β-sheet. researchgate.net
The following interactive table outlines the expected NMR parameters for an oligopeptide incorporating 2-amino-3-cyclooctyl-propanoic acid in a predicted β-sheet conformation.
| NMR Parameter | Expected Value/Observation | Structural Implication |
| ³J(HN,Hα) Coupling Constant | > 8 Hz | Extended peptide backbone, characteristic of a β-strand. researchgate.net |
| Chemical Shift Index (CSI) of Hα | Positive values | Indicates a β-sheet conformation. |
| Nuclear Overhauser Effects (NOEs) | Strong inter-strand NH-NH and CαH-CαH NOEs | Proximity of backbone protons on adjacent strands, confirming a β-sheet arrangement. |
Application of 2 Amino 3 Cyclooctyl Propanoic Acid;hydrochloride As a Versatile Chiral Building Block
Incorporation into Peptide and Peptidomimetic Scaffolds
The introduction of non-natural amino acids is a key strategy in peptidomimetic chemistry, aimed at overcoming the limitations of natural peptides, such as poor metabolic stability and limited conformational specificity. nih.gov 2-Amino-3-cyclooctyl-propanoic acid is utilized in this context to build novel peptide and peptidomimetic structures with tailored properties.
The design of constrained peptide analogues involves incorporating structural elements that reduce the conformational flexibility of the peptide backbone. nih.gov The bulky cyclooctyl group of 2-amino-3-cyclooctyl-propanoic acid is ideally suited for this purpose. By replacing a natural amino acid with this residue, chemists can introduce significant steric hindrance, thereby restricting the rotation around the adjacent peptide bonds.
This strategy is employed to lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target. While the principle of using sterically demanding side chains to create conformationally constrained peptides is well-established, specific published examples detailing the synthesis of peptide analogues using 2-Amino-3-cyclooctyl-propanoic acid are not extensively documented in the scientific literature.
The incorporation of a cyclooctylalanine residue is expected to have a profound impact on the local and global conformation of a peptide. The large aliphatic side chain can influence the secondary structure, favoring certain turns or helical forms while disfavoring others. mdpi.com This modulation of the peptide backbone is a critical tool for mapping the structure-activity relationships of bioactive peptides.
Furthermore, the hydrophobic nature of the cyclooctyl group can enhance the metabolic stability of the peptide. Peptidases, the enzymes responsible for peptide degradation, often have specific recognition sites, and the presence of an unnatural, bulky side chain can prevent the peptide from fitting into the enzyme's active site. This can lead to a longer biological half-life, a desirable attribute for therapeutic peptides. While these effects are the theoretical basis for its use, specific experimental studies quantifying the conformational changes and stability enhancements conferred by 2-Amino-3-cyclooctyl-propanoic acid are not widely available.
The chemical synthesis of peptides, particularly on a solid phase support (Solid-Phase Peptide Synthesis, SPPS), requires the sequential coupling of amino acids. The incorporation of sterically hindered non-natural amino acids like 2-Amino-3-cyclooctyl-propanoic acid presents a synthetic challenge, as the bulky side chain can slow down the peptide bond formation.
To overcome this, highly efficient coupling reagents are employed to activate the carboxylic acid group of the incoming amino acid, facilitating its reaction with the free amine of the growing peptide chain. These reagents are typically categorized as carbodiimides, phosphonium (B103445) salts, or aminium/uronium salts. The choice of reagent is critical for achieving high yields and minimizing side reactions, especially racemization.
Below is a table of common coupling reagents used in peptide synthesis that are suitable for hindered couplings.
Interactive Table of Common Peptide Coupling Reagents
| Reagent Class | Reagent Name | Full Name | Common Use/Characteristics |
| Carbodiimides | DCC | Dicyclohexylcarbodiimide | Cost-effective, but produces an insoluble urea (B33335) byproduct. |
| DIC | N,N'-Diisopropylcarbodiimide | Generates a soluble urea byproduct, simplifying purification. | |
| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High coupling efficiency, particularly for hindered amino acids. |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Similar to PyBOP but based on HOAt, reduces racemization. | |
| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very common and effective reagent for standard and difficult couplings. |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly reactive, based on HOAt, considered one of the most efficient reagents for preventing racemization and for difficult couplings. | |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | More reactive and cost-effective alternative to HBTU. |
Utilization in Asymmetric Organic Synthesis
Chiral amino acids are valuable starting materials in asymmetric synthesis, providing a readily available source of stereochemical information. 2-Amino-3-cyclooctyl-propanoic acid, with its defined stereocenter, can theoretically serve as a scaffold for the synthesis of other complex chiral molecules.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. mdpi.com Amino acids can be used as precursors to synthesize these ring systems, where the amino and carboxyl groups are incorporated into the heterocyclic scaffold through various cyclization strategies. However, a review of the scientific literature does not provide specific examples of 2-Amino-3-cyclooctyl-propanoic acid being utilized as a precursor for the synthesis of nitrogen-containing heterocycles.
Annulation reactions, which form a new ring onto an existing structure, are a powerful tool in organic synthesis. wikipedia.orglibretexts.org The chiral center of 2-Amino-3-cyclooctyl-propanoic acid could potentially be used to direct the stereochemical outcome of such cyclization reactions, a process known as substrate-controlled synthesis. Despite this potential, there are no specific examples in the available literature of this compound being used in stereocontrolled annulation or other cyclization reactions.
Derivatization and Functionalization for Advanced Molecular Constructs
The chemical utility of 2-Amino-3-cyclooctyl-propanoic acid is unlocked through the derivatization of its functional groups—the carboxylic acid and the primary amine. mdpi.comresearchgate.net These modifications are essential to convert the amino acid into reactive species for constructing more complex molecules. mdpi.com For instance, the cyclooctyl ring itself can be chemically modified to introduce further functionality, most notably by creating a strained alkyne within the ring system. This transformation converts the relatively inert amino acid into a powerful tool for bioorthogonal chemistry.
The concept of "click chemistry" describes reactions that are rapid, efficient, and generate minimal byproducts. sigmaaldrich.com A particularly significant advancement in this area is the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that can proceed within living systems without interfering with native biochemical processes. wikipedia.orgh1.co This reaction is driven by the high ring strain of a cyclooctyne (B158145), which reacts selectively with an azide (B81097) to form a stable triazole linkage without the need for a toxic copper catalyst. h1.co
The cyclooctyl group of 2-Amino-3-cyclooctyl-propanoic acid is the ideal precursor for generating such strained alkynes. Through synthetic modification, the saturated cyclooctane (B165968) ring can be converted into a cyclooctyne. The resulting cyclooctyne-containing amino acid becomes a highly valuable reagent for labeling biomolecules in vitro and in vivo.
Researchers have developed various generations of cyclooctyne reagents to enhance reaction kinetics. These developments focus on increasing ring strain or adding electron-withdrawing groups to accelerate the cycloaddition with azides. wikipedia.org
| Reagent | Key Feature | Second-Order Rate Constant (with benzyl (B1604629) azide) (M⁻¹s⁻¹) |
| OCT | Simple cyclooctyne | ~10⁻³ |
| MOFO | Monofluorinated cyclooctyne, increased rate via electron-withdrawing groups. wikipedia.org | ~4.2 x 10⁻² |
| DIFO | Difluorinated cyclooctyne, further rate enhancement. wikipedia.org | ~7.6 x 10⁻² |
| DIBO | Dibenzocyclooctyne, fused aryl rings for very high strain. wikipedia.org | ~1.1 x 10⁻¹ |
| BARAC | Biarylazacyclooctynone, high strain and favorable conformation | ~9.3 x 10⁻¹ |
| BCN | Bicyclononyne, conformationally strained | ~3.1 x 10⁻¹ |
This table presents representative data for different classes of cyclooctyne reagents to illustrate the evolution of SPAAC chemistry. The specific derivatization of 2-Amino-3-cyclooctyl-propanoic acid would yield a chiral version of such a reagent.
The use of a chiral, amino acid-based cyclooctyne allows for the site-specific installation of probes, tags, or other molecules onto biomolecules like proteins and glycans, enabling detailed study of their function in real time. wikipedia.orgnih.gov
Conjugation, the process of linking two or more distinct molecules, is a powerful strategy in medicinal chemistry to develop hybrid molecules with enhanced properties. nih.gov Amino acids are frequently used as scaffolds in this approach to improve the stability, permeability, and solubility of bioactive compounds. nih.govmdpi.com
Once 2-Amino-3-cyclooctyl-propanoic acid is functionalized, for example into a strained alkyne as described above, it can be readily conjugated to a wide array of other molecules. Common conjugation partners include:
Peptides: To create peptidomimetics with enhanced resistance to enzymatic degradation. mdpi.com
Small Molecule Drugs: To improve targeting or create prodrugs.
Fluorescent Dyes and Probes: For use in bioimaging and diagnostics. nih.gov
Heterocyclic Compounds: To generate novel conjugates with unique biological activities. mdpi.com
The resulting hybrid systems benefit from the combined properties of their constituent parts. The amino acid core provides a chiral center and can facilitate transport across cell membranes, while the conjugated partner provides a specific function, such as therapeutic action or fluorescence. mdpi.com For example, a cyclooctyne-derivatized 2-Amino-3-cyclooctyl-propanoic acid could be "clicked" onto an azide-modified antibody to create a targeted drug delivery system.
Contributions to Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking. beilstein-journals.orgmdpi.com A key process in this field is self-assembly, where molecules spontaneously organize into ordered, higher-level structures. beilstein-journals.org Amino acids and their derivatives are excellent building blocks for creating self-assembled nanomaterials due to their inherent chirality, biocompatibility, and ability to form directional hydrogen bonds. beilstein-journals.orgmdpi.com
2-Amino-3-cyclooctyl-propanoic acid is a particularly interesting candidate for self-assembly research. Its structure possesses distinct molecular features that can drive the formation of ordered supramolecular structures:
Hydrophobic Cyclooctyl Group: The large, nonpolar cyclooctyl side chain can drive aggregation in aqueous environments through the hydrophobic effect, forming a core that minimizes contact with water.
Amino Acid Backbone: The -NH₃⁺ and -COO⁻ groups can form strong, directional hydrogen bonds and electrostatic interactions, creating a network that provides structural integrity to the assembly.
Chirality: The inherent chirality of the amino acid can lead to the formation of chiral superstructures, such as twisted ribbons or helical fibers.
Depending on factors like pH, concentration, and solvent, this amino acid could potentially self-assemble into various nanostructures, such as micelles, vesicles, nanofibers, or hydrogels. mdpi.com These self-assembled materials have potential applications in tissue engineering, drug delivery, and biosensing. doi.org The incorporation of the bulky cyclooctyl group offers a unique design element for tuning the morphology and properties of these supramolecular systems. chemrxiv.org
Investigation of Bio Relevant Interactions and Scaffold Design Principles Excluding Clinical Data
Design of Ligand Scaffolds for Protein and Enzyme Interaction Studies
The rational design of ligand scaffolds is a cornerstone of modern drug discovery and chemical biology. Non-natural amino acids, such as those with bulky cycloalkyl groups, are often synthesized to explore chemical space and create rigid structures that can enhance binding affinity and selectivity for protein and enzyme targets. However, specific research detailing the design and application of 2-Amino-3-cyclooctyl-propanoic acid;hydrochloride in this context is not present in the reviewed literature.
Molecular Docking and Molecular Dynamics for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) are powerful computational tools used to predict and analyze the binding of a ligand to a protein's active site. These simulations provide insights into binding conformations, interaction energies, and the stability of the ligand-target complex. All-atom explicit solvent MD simulations are commonly performed to study the behavior of amino acids in solution and their interactions with other molecules. While these methods are broadly applied, there are no specific published studies that have performed molecular docking or MD simulations with this compound to investigate its interaction with any particular protein or enzyme target.
Hypothesized Structure-Activity Relationships based on Analogue Studies
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug development. By systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity, researchers can identify key pharmacophoric features. The synthesis of non-natural α-amino acids is a significant tool for studying the role of chemical structure in biology. Analogues with different cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) are often synthesized to probe the size and shape of binding pockets. However, specific SAR studies detailing analogues of this compound and their differential effects on protein or enzyme activity could not be identified in the public domain.
Rational Design of Enzyme Inhibitor Scaffolds
Amino acid derivatives are frequently used as scaffolds for the design of enzyme inhibitors, particularly for proteases and kinases. The amino acid backbone provides a convenient framework for orienting functional groups that can interact with the enzyme's active site. The development of inhibitors for enzymes like α-amylase and α-glucosidase is a recognized therapeutic strategy for metabolic disorders. While synthetic amino acid derivatives have been investigated as potential enzyme inhibitors, there is no specific literature available on the rational design of enzyme inhibitor scaffolds based on the this compound structure.
Consideration of this compound in Tissue Engineering Scaffolding (as a biomaterial component or surface modifier)
The surface properties of biomaterials are critical for their success in tissue engineering applications, as they directly influence protein adsorption and subsequent cell behavior, including adhesion, proliferation, and differentiation. Surface modification is a key strategy to improve the biocompatibility and functionality of materials. While amino acids and polymers derived from them are used in this field, specific applications of this compound have not been reported.
Polymer Conjugation and Surface Modification Strategies
Modifying the surfaces of biomaterials, such as biodegradable polyesters, can enhance their interaction with biological systems. Strategies include the covalent grafting of molecules or the use of self-assembled monolayers to present specific chemical functionalities. While general methods for incorporating ligands onto surfaces using fatty acids or other linkers are established, there is no evidence in the literature of this compound being used in polymer conjugation or other surface modification strategies for tissue engineering scaffolds.
Influence on Cell-Material Interactions (e.g., adhesion, proliferation)
Cell adhesion is a fundamental process in tissue development and regeneration, and it is heavily influenced by the surface chemistry and topography of the underlying material. Positively charged surfaces, for instance, can enhance the attachment and spreading of certain cell types. Cationic-hydrophobic amphiphilic β-amino acid polymers have been shown to promote cell adhesion through multiple mechanisms. Despite these general principles, no studies were found that investigated the specific influence of surfaces modified with this compound on cell adhesion, proliferation, or other cell-material interactions.
In Vitro Research on this compound Remains Undisclosed in Publicly Available Scientific Literature
Initial investigations into the bio-relevant interactions and scaffold design principles of the chemical compound this compound have revealed a significant lack of publicly accessible data regarding its in vitro evaluation. Extensive searches of scientific databases and literature have not yielded specific studies, such as enzyme assays or binding studies, focused on this particular molecule.
While the broader class of amino acid derivatives with cyclic alkyl side chains is of interest in medicinal chemistry for the development of novel therapeutic agents, specific research findings on the cyclooctyl variant are not currently available in the public domain. Typically, in the early stages of drug discovery, compounds like this would undergo a battery of in vitro tests to determine their preliminary interaction with biological targets.
These methodologies are crucial for elucidating the compound's mechanism of action, binding affinity, and potential as a modulator of protein function. The absence of such published data for this compound means that a detailed analysis of its in vitro screening is not possible at this time. Further research and publication of findings are required to understand the biochemical profile of this specific compound.
Advanced Analytical Methodologies for Research Grade Characterization
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy provides detailed information about the molecular structure, conformation, and stereochemistry of the target compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For a molecule with the complexity of 2-Amino-3-cyclooctyl-propanoic acid, advanced NMR experiments are employed to understand the spatial arrangement of atoms, particularly the orientation of the bulky cyclooctyl group relative to the amino acid backbone.
Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental. These experiments detect through-space interactions between protons that are in close proximity, providing crucial distance constraints for conformational analysis. For instance, correlations between the protons on the cyclooctyl ring and the α- and β-protons of the propanoic acid chain would define the preferred rotational conformations (rotamers) around the Cβ-Cγ bond.
Furthermore, the analysis of scalar coupling constants (³J-values), obtained from high-resolution 1D ¹H NMR or 2D J-resolved spectra, can provide information about dihedral angles through the Karplus equation. This is particularly useful for defining the conformation of the amino acid backbone. Computational modeling, often using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), is frequently combined with NMR data to generate and validate low-energy conformational models of the molecule. nih.gov
Table 1: Key NMR Parameters for Conformational Analysis
| NMR Parameter | Information Gained | Typical Application for 2-Amino-3-cyclooctyl-propanoic acid |
|---|---|---|
| Chemical Shift (δ) | Electronic environment of nuclei | Distinguishing protons and carbons of the cyclooctyl ring from the amino acid backbone. |
| ³J Coupling Constants | Dihedral angles | Determining the rotamer populations around the Cα-Cβ and Cβ-Cγ bonds. |
| NOE/ROE Correlations | Through-space proton-proton proximities | Establishing the spatial relationship and preferred orientation between the cyclooctyl ring and the amino acid core. |
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is essential for confirming the absolute configuration of chiral centers. Molecules with stereocenters, such as 2-Amino-3-cyclooctyl-propanoic acid, exhibit differential absorption of left- and right-circularly polarized light. mdpi.com The resulting CD spectrum is a unique fingerprint of the molecule's stereochemistry and conformation. nih.gov
The CD spectrum of an amino acid is dominated by electronic transitions associated with the carboxyl chromophore. researchgate.net The sign and intensity of the Cotton effects in the vacuum ultraviolet (VUV) region are highly sensitive to the spatial arrangement of substituents around the chiral α-carbon. mdpi.comnih.gov The bulky and conformationally flexible cyclooctyl group is expected to significantly influence the chiroptical properties.
Experimental CD spectra are often compared with spectra predicted by quantum-chemical calculations to make an unambiguous stereochemical assignment. researchgate.net Such studies have shown that CD spectra are extremely sensitive to the molecule's conformation, making this technique a powerful tool for stereochemical elucidation in both solution and the solid state. nih.govnih.gov
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed insights into the molecular vibrations and is particularly sensitive to hydrogen bonding interactions, which are critical in defining the solid-state structure and solution behavior of amino acids. core.ac.uk
In the hydrochloride salt form, the amino group exists as an ammonium (B1175870) cation (-NH₃⁺) and the carboxylic acid group remains protonated (-COOH). These groups can act as hydrogen bond donors, while the carbonyl oxygen and the chloride anion can act as hydrogen bond acceptors. The frequencies of the N-H and O-H stretching vibrations are sensitive indicators of the strength and nature of these hydrogen bonds. arxiv.orgnih.gov
O-H and N-H Stretching: In the IR spectrum, broad absorption bands in the 2500-3300 cm⁻¹ region are characteristic of O-H and N-H stretching vibrations involved in hydrogen bonding.
C=O Stretching: The stretching vibration of the carbonyl group (C=O) in the carboxylic acid typically appears between 1700 and 1770 cm⁻¹. The exact frequency provides information on the hydrogen-bonding status; a lower frequency indicates stronger hydrogen bonding to the carbonyl oxygen. nih.gov
Raman spectroscopy complements FTIR, as it is particularly sensitive to vibrations of non-polar bonds, such as the C-C skeletal modes of the cyclooctyl ring. wjarr.com Analysis of the vibrational spectra, often aided by DFT calculations, can help identify the preferred conformational state and the network of intermolecular hydrogen bonds in the crystalline state. core.ac.ukarxiv.org
Table 2: Characteristic Vibrational Frequencies for Structural Analysis
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Information |
|---|---|---|
| O-H Stretch (H-bonded) | 2500 - 3000 | Presence and strength of hydrogen bonding involving the carboxylic acid group. |
| N-H Stretch (H-bonded) | 3000 - 3300 | Hydrogen bonding involving the ammonium group. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Characteristic of the cyclooctyl and propanoic acid backbone. wjarr.com |
| C=O Stretch (Carboxylic Acid) | 1700 - 1770 | Protonation state and hydrogen bonding environment of the carboxyl group. nih.gov |
Chromatographic Methods for Stereoisomer Purity and Separation in Research
Chromatographic techniques are indispensable for the separation of stereoisomers and the determination of enantiomeric purity, which is a critical parameter for research-grade chiral compounds.
Chiral HPLC is a primary method for separating the enantiomers of amino acids and determining their optical purity. nih.gov The technique relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
For underivatized amino acids like 2-Amino-3-cyclooctyl-propanoic acid, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are particularly effective. sigmaaldrich.comsigmaaldrich.com These CSPs possess ionic groups and can operate in a variety of mobile phase systems, including reversed-phase and polar organic modes, making them well-suited for separating polar, ionic compounds. sigmaaldrich.comsigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are also widely used, often for derivatized amino acids. yakhak.org
Method development involves optimizing the mobile phase composition (e.g., the ratio of organic modifier like methanol (B129727) or acetonitrile (B52724) to an aqueous buffer) and the buffer's pH and concentration to achieve baseline separation of the enantiomers. sigmaaldrich.comankara.edu.tr
Table 3: Typical Chiral HPLC Parameters for Amino Acid Separation
| Parameter | Description | Relevance to 2-Amino-3-cyclooctyl-propanoic acid |
|---|---|---|
| Chiral Stationary Phase (CSP) | Column packing with a chiral selector. | Macrocyclic glycopeptide (e.g., Teicoplanin-based) or polysaccharide-based CSPs are common choices. sigmaaldrich.comyakhak.org |
| Mobile Phase | Solvent system that carries the analyte through the column. | Reversed-phase (e.g., Methanol/Water with acid/buffer) or Polar Organic mode. sigmaaldrich.com |
| Flow Rate | Speed of mobile phase movement. | Typically 0.5 - 1.5 mL/min for analytical separations. yakhak.org |
| Detection | Method for observing the separated compounds. | UV detection (due to the carboxyl chromophore) or Mass Spectrometry (LC-MS). |
Gas chromatography can also be used for chiral separations, offering high resolution and sensitivity. sigmaaldrich.com However, since amino acids are non-volatile, a derivatization step is required to convert both the amino and carboxyl groups into more volatile forms. sigmaaldrich.comresearchgate.net
A typical two-step derivatization process involves:
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or trifluoroethyl ester) using reagents like methanolic HCl or an alkyl chloroformate. sigmaaldrich.comresearchgate.net
Acylation: The amino group is acylated using an anhydride (B1165640) such as trifluoroacetic anhydride (TFAA) or acetic anhydride. sigmaaldrich.com
The resulting volatile derivative can then be separated on a GC column containing a chiral stationary phase. Cyclodextrin-based CSPs, such as those derivatized with trifluoroacetyl groups (e.g., Chiraldex G-TA), are commonly used for this purpose. sigmaaldrich.comgcms.cz The separation can be optimized by adjusting the temperature program of the GC oven. sigmaaldrich.com This method is highly effective for determining the enantiomeric ratio of complex amino acid mixtures. nih.govresearchgate.net
Table 4: Compounds Mentioned in the Article
| Compound Name |
|---|
| 2-Amino-3-cyclooctyl-propanoic acid;hydrochloride |
| Acetic anhydride |
| Methanolic HCl |
| Teicoplanin |
| Trifluoroacetic anhydride (TFAA) |
Capillary Electrophoresis (CE) for Amino Acid Analysis
Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of amino acids, including non-proteinogenic derivatives like 2-Amino-3-cyclooctyl-propanoic acid. Its advantages include high resolution, short analysis times, and minimal sample consumption.
In the analysis of amino acids by CE, the separation is typically based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. For a compound like 2-Amino-3-cyclooctyl-propanoic acid, which possesses a primary amine and a carboxylic acid group, its net charge will be pH-dependent. At low pH, the amino group is protonated, and the carboxylic acid is neutral, resulting in a net positive charge.
Methodologies for the CE analysis of non-proteinogenic amino acids often involve direct detection, where the inherent UV absorbance of the analyte is measured, or indirect detection using a chromophoric or fluorophoric background electrolyte. Given that 2-Amino-3-cyclooctyl-propanoic acid lacks a strong chromophore, derivatization with a UV-active or fluorescent tag may be employed to enhance detection sensitivity. However, methods for the analysis of underivatized amino acids have also been developed.
The separation of a synthetic amino acid like 2-Amino-3-cyclooctyl-propanoic acid from potential impurities, such as starting materials or by-products from its synthesis, can be optimized by adjusting the background electrolyte (BGE) composition, pH, and the applied voltage. Chiral separations to resolve enantiomers can be achieved by incorporating chiral selectors, such as cyclodextrins, into the BGE.
A representative, though hypothetical, CE analysis of a research-grade sample of this compound is detailed in the interactive table below.
| Parameter | Value |
| Instrument | High-Performance Capillary Electrophoresis System |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |
| Applied Voltage | 25 kV |
| Detection | Indirect UV at 214 nm |
| Expected Migration Time | 10-15 minutes |
| Purity Assessment | >98% (by peak area) |
Mass Spectrometry (MS) Applications for Advanced Structural Characterization (e.g., MS/MS for fragmentation pathways)
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of synthetic compounds like 2-Amino-3-cyclooctyl-propanoic acid. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.
For 2-Amino-3-cyclooctyl-propanoic acid, electrospray ionization (ESI) is a suitable soft ionization technique that would generate the protonated molecule, [M+H]⁺. The accurate mass of this ion would be used to confirm the molecular formula.
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecule, providing further structural confirmation. In a typical MS/MS experiment, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For protonated α-amino acids, common fragmentation patterns include the neutral losses of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, as well as the loss of ammonia (B1221849) (NH₃).
The fragmentation of the cyclooctyl side chain would also be expected to produce a series of characteristic fragment ions. The analysis of these fragmentation patterns allows for a detailed structural assignment.
A summary of expected mass spectral data for this compound is presented in the interactive table below.
| Analysis | Expected Result |
| Ionization Mode | Electrospray Ionization (Positive) |
| Parent Ion [M+H]⁺ | m/z corresponding to C₁₁H₂₂NO₂⁺ |
| HRMS (calculated) | Specific high-resolution mass |
| Major MS/MS Fragments | Loss of H₂O, CO, NH₃, and fragments from the cyclooctyl ring |
X-ray Diffraction Techniques for Solid-State Structure Determination
X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. For a novel compound like this compound, single-crystal X-ray diffraction can provide unambiguous proof of its structure, including the connectivity of atoms and the stereochemistry.
The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. Analysis of the diffraction data allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule.
This technique would definitively confirm the presence of the cyclooctyl group attached to the β-carbon of the propanoic acid backbone and would also reveal the conformation of the cyclooctyl ring in the solid state. Furthermore, the hydrogen bonding interactions and the packing of the molecules in the crystal lattice can be elucidated.
Powder X-ray diffraction (PXRD) can be used to analyze a polycrystalline sample to assess its crystallinity and phase purity. The resulting diffractogram is a fingerprint of the crystalline solid.
A hypothetical summary of crystallographic data for this compound is provided in the interactive table below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); β (°) |
| Resolution | < 1.0 Å |
| Key Structural Features | Confirmation of atomic connectivity, stereochemistry, and intermolecular interactions |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Strategies and Methodological Innovations
The efficient and stereoselective synthesis of NCAAs is crucial for their application. While multi-step classical methods exist, future research will likely focus on more innovative and streamlined approaches to synthesize 2-Amino-3-cyclooctyl-propanoic acid and its derivatives.
Key Research Thrusts:
Asymmetric Synthesis: Developing novel catalytic asymmetric methods to control the stereochemistry at the α-carbon is paramount. This could involve chiral phase-transfer catalysis or transition-metal-catalyzed asymmetric hydrogenation of a dehydroamino acid precursor.
C-H Activation/Functionalization: Direct functionalization of the cyclooctane (B165968) ring could lead to a diverse library of derivatives with unique properties. Strategies employing late-stage C-H activation would be particularly powerful, allowing for the introduction of functional groups onto the cycloalkane scaffold after the amino acid core is constructed.
Multi-Component Reactions: Designing one-pot, multi-component reactions (MCRs) that assemble the target molecule from simple starting materials would significantly improve synthetic efficiency. For instance, reactions analogous to the Gewald three-component reaction, which is used to prepare 2-amino-3-acyl-tetrahydrobenzothiophenes, could be adapted for novel amino acid synthesis.
Flow Chemistry: The use of continuous flow reactors can offer improved safety, scalability, and reaction control for hazardous or highly exothermic steps that may be involved in the synthesis.
| Synthetic Strategy | Description | Potential Advantage for Target Compound |
|---|---|---|
| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral precursor using a chiral catalyst to set the stereocenter. | High enantioselectivity and atom economy. |
| Memory of Chirality | Using a transient chiral intermediate to transfer stereochemical information. | Allows for the synthesis of optically active products from chiral precursors without the need for a chiral auxiliary. |
| C-H Functionalization | Directly replacing a C-H bond on the cyclooctyl ring with a new functional group. | Enables late-stage diversification to create a library of derivatives with varied properties. |
| Enzymatic Synthesis | Using engineered enzymes, such as amino acid ligases, for stereoselective synthesis. | High specificity and environmentally benign reaction conditions. |
Advanced Computational Design and Predictive Modeling for Structure and Function
Computational tools are indispensable for predicting how NCAAs like 2-Amino-3-cyclooctyl-propanoic acid will influence the structure and function of peptides and proteins. The large and flexible cyclooctyl side chain presents a unique challenge and opportunity for computational modeling.
Future work will involve:
Parameterization for Molecular Dynamics (MD): Developing accurate force field parameters for the cyclooctyl-alanine residue is a critical first step. This will enable MD simulations to accurately sample the conformational landscape of peptides containing this residue, predicting their folded structures and dynamics.
Integration into Protein Design Software: Incorporating the residue into computational protein design suites like Rosetta is essential. This requires creating rotamer libraries that describe the preferred side-chain conformations. Methodologies like FakeRotLib, which use statistical fitting of small molecule conformers, could expedite this process for complex side chains like cyclooctyl.
AI-Powered Structure Prediction: While models like AlphaFold have revolutionized protein structure prediction, their ability to handle NCAAs is still an active area of research. Emerging models such as HighFold2 are being specifically developed to predict the structures of peptides containing unnatural residues by extending the modeling framework to include custom atom-level features and cyclization constraints. These tools could be used to design novel peptides in silico that incorporate 2-Amino-3-cyclooctyl-propanoic acid for specific functions, such as binding to a protein target. The large hydrophobic surface of the cyclooctyl group could be computationally leveraged to design potent inhibitors of protein-protein interactions by targeting hydrophobic pockets.
| Computational Tool/Method | Application for 2-Amino-3-cyclooctyl-propanoic acid | Key Challenge |
|---|---|---|
| Rosetta | Designing peptides and proteins with the NCAA by exploring rotameric states and optimizing interactions. | Accurate generation of a representative rotamer library for the flexible cyclooctyl ring. |
| HighFold2 (AlphaFold-based) | Predicting the 3D structure of peptides containing the NCAA from their sequence. | Training the model on sufficient examples of large cycloalkane-containing peptides to ensure accuracy. |
| Molecular Dynamics (MD) Simulations | Simulating the folding and dynamics of peptides to understand how the cyclooctyl group affects conformational stability and flexibility. | Developing a highly accurate force field for the NCAA. |
| Quantum Mechanics (QM) | Calculating accurate bond lengths, angles, and partial charges for force field parameterization. | Computational expense for a large side chain. |
Integration into Multifunctional Materials and Nanomaterials Research
The incorporation of NCAAs into polymers and other materials can imbue them with novel properties. The hydrophobic and bulky nature of the cyclooctyl side chain makes 2-Amino-3-cyclooctyl-propanoic acid a compelling building block for advanced materials.
Potential Research Directions:
Self-Assembling Peptides and Materials: The cyclooctyl group could act as a powerful hydrophobic driver for the self-assembly of peptides into well-defined nanostructures like fibrils, tapes, or micelles. These materials could find applications in tissue engineering, drug delivery, or as catalysts.
Novel Polyamides and Polymers: Polymerization of the amino acid or its derivatives could lead to novel polyamides with unique thermal and mechanical properties. The bulky side chain could disrupt chain packing, leading to materials with high free volume, or conversely, promote inter-chain associations through van der Waals interactions.
Bio-inspired Surface Modification: Surfaces could be functionalized with peptides containing this residue to create bio-inspired materials. For example, surfaces with controlled hydrophobicity could be designed for applications ranging from anti-fouling coatings that mimic shark skin to superhydrophobic materials inspired by the lotus (B1177795) leaf.
Development of Specialized Analytical Probes and Detection Methods
As with any novel molecule, the ability to detect and quantify it in complex environments is crucial. Future research could focus on creating analytical tools specifically for 2-Amino-3-cyclooctyl-propanoic acid.
Emerging Avenues:
Selective Fluorescent Probes: A key area of development is the creation of fluorescent probes that can selectively recognize the cyclooctyl side chain. This could be achieved by designing a host molecule with a hydrophobic cavity that perfectly complements the size and shape of the cyclooctyl group. Probes that exhibit a change in fluorescence upon binding in a nonpolar environment could be particularly useful. For instance, a "turn-on" sensor could be developed that is non-fluorescent in a polar aqueous environment but becomes highly fluorescent upon binding to the hydrophobic cyclooctyl moiety.
Antibody and Aptamer Development: The generation of antibodies or nucleic acid aptamers that specifically bind to this amino acid would enable the development of highly sensitive and selective assays, such as ELISAs or biosensors.
Mass Spectrometry Fragmentation Libraries: Building a comprehensive library of mass spectrometry fragmentation patterns for peptides containing this residue will be essential for its identification in proteomics and peptidomics research.
Unexplored Applications in Chemical Biology and Bio-Inspired Design
The introduction of 2-Amino-3-cyclooctyl-propanoic acid into biological systems opens up a wide range of possibilities for probing and engineering biological processes.
Potential Applications:
Probing Hydrophobic Cores: Due to its significant size and hydrophobicity, this amino acid could be incorporated into proteins to study the role of hydrophobic packing in protein folding and stability. Its introduction could be used to systematically probe cavities or interfaces within or between proteins.
Enhancing Peptide Stability: The bulky cyclooctyl group can shield the peptide backbone from proteolytic degradation. Incorporating this NCAA into therapeutic peptides could therefore enhance their stability and prolong their half-life in vivo.
Creating Bio-orthogonal Handles: While the cyclooctyl group itself is relatively inert, it can serve as a scaffold for introducing bio-orthogonal handles. For example, hydrophilic trans-cyclooctene (B1233481) (TCO) derivatives have been synthesized on other amino acid scaffolds for rapid intracellular protein labeling via click chemistry. A similar strategy could be applied to create a cyclooctyl-based amino acid that can be used to label proteins inside living cells.
Bio-inspired Catalysis: Peptides designed with this amino acid could create unique hydrophobic microenvironments capable of catalyzing chemical reactions in aqueous solutions, mimicking the active sites of natural enzymes.
Q & A
Q. What are the recommended synthetic routes for 2-amino-3-cyclooctyl-propanoic acid hydrochloride, and what key reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves three steps: (1) protection of the amino group in the starting amino acid (e.g., L-alanine) using Boc anhydride under basic conditions (pH 8–9, 0–5°C); (2) coupling the protected amino acid with cyclooctylamine using a coupling reagent like HATU or EDC in DMF at room temperature; and (3) deprotection with trifluoroacetic acid (TFA) followed by salt formation using hydrochloric acid in diethyl ether. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for Boc protection), inert atmosphere (N₂/Ar) to prevent oxidation, and purification via recrystallization or column chromatography .
Q. How can researchers confirm the structural integrity of 2-amino-3-cyclooctyl-propanoic acid hydrochloride post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : and NMR to verify cyclooctyl group integration (e.g., characteristic signals at δ 1.4–2.1 ppm for cycloalkane protons) and absence of Boc-protecting groups.
- HPLC : Reverse-phase C18 column with UV detection (210–220 nm) to assess purity (>95%) and retention time consistency.
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks ([M+H]⁺ for C₁₁H₂₁NO₂·HCl, theoretical m/z 235.2).
- Elemental Analysis : Match experimental C, H, N, and Cl content to theoretical values (e.g., Cl% ~13.5%) .
Q. What solubility characteristics should be considered when formulating this compound for in vitro assays?
- Methodological Answer : The hydrochloride salt enhances water solubility compared to the free base. Solubility tests in PBS (pH 7.4) and DMSO are critical:
- Aqueous solubility : Typically 5–10 mg/mL in PBS at 25°C; adjust pH to 3–4 using dilute HCl if precipitation occurs.
- Organic solvents : Soluble in DMSO (≥20 mg/mL) for stock solutions. Avoid prolonged storage in DMSO to prevent decomposition.
- Temperature sensitivity : Conduct stability assays at 4°C and −20°C to determine optimal storage conditions .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting cyclooctyl-dependent enzyme inhibition?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions between the cyclooctyl moiety and hydrophobic enzyme pockets (e.g., cyclooxygenase-2). Focus on binding energy (ΔG ≤ −7 kcal/mol) and hydrogen bonding with catalytic residues.
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the cyclooctyl group in aqueous vs. lipid bilayer environments.
- QSAR analysis : Correlate substituent electronegativity and steric bulk (e.g., Hammett σ values) with IC₅₀ data from enzyme inhibition assays .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration in rodents. Low bioavailability (<20%) may explain in vitro-in vivo disconnect.
- Metabolite screening : Incubate the compound with liver microsomes to identify active/inactive metabolites (e.g., cytochrome P450-mediated hydroxylation).
- Tissue distribution studies : Use radiolabeled -analogues to track accumulation in target organs (e.g., brain, liver) .
Q. How does the cyclooctyl group’s conformational flexibility influence receptor binding kinetics?
- Methodological Answer :
- NMR relaxation studies : Measure and relaxation times to quantify rotational freedom of the cyclooctyl ring in solution.
- X-ray crystallography : Resolve ligand-bound receptor structures (e.g., GPCRs) to identify chair vs. boat conformations of the cyclooctyl group.
- Kinetic assays : Use surface plasmon resonance (SPR) to determine on/off rates (kₐₙ/kₒff) for high-flexibility vs. constrained analogs .
Safety and Compliance
Q. What safety protocols are essential for handling 2-amino-3-cyclooctyl-propanoic acid hydrochloride in a laboratory setting?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles (ANSI Z87.1-rated) to prevent skin/eye contact (GHS Category 2).
- Ventilation : Use fume hoods for weighing and synthesis steps; monitor airborne concentrations with OSHA PEL/TLV guidelines (≤5 mg/m³).
- Spill management : Neutralize acid spills with sodium bicarbonate and dispose of waste via EPA Hazardous Waste Codes (D001-D003) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
